![molecular formula C14H19NO6S B2839245 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 593261-75-7](/img/structure/B2839245.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
The compound “1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The molecular formula of “1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid” is C13H19NO4S . The average mass is 285.359 Da .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. Researchers have explored the synthesis and biological evaluation of compounds containing the piperidine moiety1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid could serve as a scaffold for designing novel drugs targeting specific diseases or biological pathways .
Anti-Inflammatory Agents
The compound’s structural features may contribute to anti-inflammatory effects. Investigating its potential as an anti-inflammatory agent could lead to the development of new therapies for conditions such as arthritis, asthma, and inflammatory bowel diseases .
Antifungal Activity
Compounds derived from piperidines have demonstrated antifungal properties. Researchers could explore the inhibitory effects of 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid against various fungal strains. This information could guide the development of antifungal medications .
Organic Synthesis and Chemical Reactions
The compound’s unique structure makes it an interesting substrate for organic synthesis. Investigating its reactivity in cyclization, annulation, and multicomponent reactions could yield valuable insights. Additionally, exploring its hydrogenation and functionalization pathways may lead to novel derivatives .
Sulfone Chemistry
Considering the sulfonyl group in the compound, researchers could explore its reactivity in sulfone chemistry. This could involve transformations into other sulfonyl-substituted compounds, such as pyridines, tetrahydropyridines, and other piperidine derivatives .
Biological Evaluation and Mechanism of Action
Understanding the biological activity and potential targets of 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is essential. Researchers can evaluate its effects on cellular processes, receptors, and enzymes. Mechanistic studies could reveal its mode of action and guide further drug development .
Future Directions
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-20-12-4-3-11(9-13(12)21-2)22(18,19)15-7-5-10(6-8-15)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVQQQOCYVCMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid |
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